

Technical Guide: Physical Properties of 2,4,5-Trimethylnonane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,5-Trimethylnonane**

Cat. No.: **B14548437**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-trimethylnonane is a branched alkane with the molecular formula $C_{12}H_{26}$. As a member of the hydrocarbon family, its physical properties are of interest in various fields, including fuel technology, materials science, and as a non-polar solvent in chemical synthesis. This document provides a concise overview of the known physical characteristics of **2,4,5-trimethylnonane**, supported by general experimental methodologies for their determination.

Core Physical Properties

The physical properties of **2,4,5-trimethylnonane** are determined by its molecular structure and the intermolecular van der Waals forces. The following table summarizes the key quantitative data available for this compound.

Physical Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₆	[1] [2]
Molecular Weight	170.33 g/mol	[1] [3]
Boiling Point	195 °C	[1] [2]
Melting Point	-50.8 °C (estimate)	[1] [2]
Density	0.7543 g/cm ³	[1] [2]
Refractive Index	1.4227	[1] [2]

Experimental Protocols for Property Determination

While specific experimental reports for **2,4,5-trimethylnonane** are not readily available in the public domain, the following are general and widely accepted methodologies for determining the key physical properties of liquid alkanes.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like **2,4,5-trimethylnonane**, a common and effective method is the Thiele Tube Method.[\[4\]](#)

- Principle: This method utilizes a small sample size (less than 0.5 mL) and relies on the principle of vapor pressure equilibrium.[\[5\]](#)
- Procedure:
 - A small amount of the liquid sample is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid.[\[4\]](#)
 - This assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil to ensure uniform heat distribution.[\[4\]](#)
 - As the temperature rises, the air trapped in the capillary tube expands and escapes. When the boiling point is reached, the vapor of the sample will also enter the capillary tube, causing a steady stream of bubbles.

- The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]

Density Measurement

The density of a liquid is its mass per unit volume. For liquid hydrocarbons, density can be accurately measured using a pycnometer or a digital density meter.

- Principle: A pycnometer is a flask with a precisely known volume. The density is determined by measuring the mass of the pycnometer when empty, filled with the sample liquid, and filled with a reference substance of known density (like water).
- Procedure (Pycnometer):
 - The mass of the clean, dry pycnometer is accurately measured.
 - The pycnometer is filled with the liquid sample, and its mass is measured again.
 - The pycnometer is then emptied, cleaned, and filled with a reference liquid (e.g., deionized water) of a known density at the same temperature, and its mass is measured.
 - The density of the sample is calculated using the masses and the known density of the reference liquid.

Modern laboratories often use digital density meters which work on the principle of an oscillating U-tube. The frequency of oscillation is dependent on the density of the liquid filling the tube. These instruments provide rapid and highly accurate measurements.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[6] The Abbe refractometer is a common instrument for this measurement.

- Principle: The Abbe refractometer measures the critical angle of refraction of a thin layer of the liquid sample placed between two prisms.[7]

- Procedure:
 - A few drops of the liquid sample are placed on the surface of the prism.[7]
 - A light source, often a sodium D-line source (589 nm), is directed through the prisms and the sample.[6]
 - The user looks through an eyepiece and adjusts a knob to bring a dividing line between light and dark fields into a specific position on a crosshair.[7]
 - The refractive index is then read directly from a calibrated scale.[8] Temperature control is crucial for accurate measurements, and values are typically reported at 20°C.[6][8]

Logical Relationships and Visualization

Due to the chemically inert nature of alkanes like **2,4,5-trimethylnonane** under physiological conditions, they are not known to be involved in biological signaling pathways or complex metabolic processes that would necessitate a visual representation. Their primary roles in a biological or pharmaceutical context would be as excipients or solvents, where their physical properties, rather than specific chemical interactions, are of importance. Therefore, no signaling pathway or experimental workflow diagram is applicable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. onepetro.org [onepetro.org]
- 2. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 3. onepetro.org [onepetro.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. athabascau.ca [athabascau.ca]

- 7. davjalandhar.com [davjalandhar.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2,4,5-Trimethylnonane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14548437#what-are-the-physical-properties-of-2-4-5-trimethylnonane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com